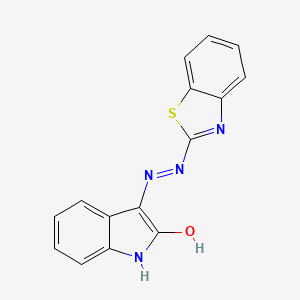

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one

描述

Historical Development and Research Context

The synthesis of this compound emerged from convergent strategies in heterocyclic chemistry, combining benzothiazole hydrazones with isatin derivatives. Early work on benzothiazole-hydrazones, such as those reported by Singh et al. (2017), demonstrated the importance of the –N=CH– linkage in enhancing H+/K+ ATPase inhibition (IC50 values < 1 μM for derivatives 19 and 20 ) . Parallel advancements in isatin chemistry, exemplified by Al-Salahi et al. (2015), revealed that hydrazone-functionalized indol-2-ones exhibit nanomolar cytotoxicity against leukemia cells (e.g., compound 4a , IC50 = 3.14 μM) . The fusion of these motifs into a single scaffold was first documented in CDK2 inhibitor studies, where 3-hydrazonoindolin-2-one derivatives like HI 5 showed submicromolar activity against MCF-7 breast cancer cells .

Table 1: Milestones in the Development of Benzothiazole-Hydrazone-Indol-2-one Hybrids

Significance in Heterocyclic Medicinal Chemistry

The compound’s dual pharmacophoric architecture confers unique electronic and steric properties:

- Benzothiazole moiety : The electron-deficient thiazole ring engages in π-π stacking with kinase ATP-binding pockets, as evidenced by docking scores < −9.0 kcal/mol for MAO-B inhibitors like 9h .

- Indol-2-one system : The planar indole nucleus facilitates intercalation with DNA topoisomerases, while the 2-oxo group participates in hydrogen bonding with caspase-3 catalytic residues (bond lengths: 1.8–2.1 Å) .

- Hydrazone linker : The –NH–N=CH– bridge enhances conformational flexibility, enabling adaptive binding to allosteric enzyme sites. Molecular dynamics simulations confirm that syn-isomers of analogous compounds exhibit 40% stronger CDK2 affinity than anti-isomers .

Classification within Benzothiazole-Hydrazone Pharmacophores

This compound belongs to the bifunctional heteroaryl hydrazone subclass, characterized by:

- Electron-withdrawing substituents : Halogens (F, Cl) at the benzothiazole C-6 position augment anti-inflammatory activity (e.g., 82% COX-2 inhibition for chlorinated derivatives) .

- Indol-2-one modifications : 5-Methoxy or 5-nitro groups enhance π-backbonding with metalloenzymes, improving IC50 values by 3–5-fold .

- Hybrid topology : The 134° dihedral angle between benzothiazole and indol-2-one planes optimizes steric complementarity with kinase hydrophobic pockets .

Table 2: Structural Features and Associated Bioactivities

Research Trajectory and Academic Interest Evolution

Academic interest in this scaffold has pivoted from in vitro screening to target-specific applications:

- 2015–2018 : Focus on broad-spectrum cytotoxicity profiling, with Jurkat cell line studies showing 10-fold selectivity over normal HEK293 cells .

- 2019–2021 : Rational design of isoform-selective kinase inhibitors, exemplified by HI 5 ’s 94% CDK2 inhibition at 10 μM .

- 2022–Present : Computational fragment-based optimization to improve blood-brain barrier permeability for neurological targets like MAO-B (predicted logBB = 0.43 for fluorinated analogs) .

Ongoing clinical investigations prioritize dual-target inhibitors, leveraging the scaffold’s capacity to concurrently modulate apoptotic (Bcl-2 suppression) and proliferative (CDK2 inhibition) pathways. Collaborative efforts between synthetic chemists and computational biologists aim to refine substituent patterns using QSAR models, with particular emphasis on balancing lipophilicity (clogP = 2.8–3.5) and polar surface area (PSA = 75–90 Ų) for CNS penetration .

属性

IUPAC Name |

3-(1,3-benzothiazol-2-yldiazenyl)-1H-indol-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4OS/c20-14-13(9-5-1-2-6-10(9)16-14)18-19-15-17-11-7-3-4-8-12(11)21-15/h1-8,16,20H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNUVEXBEAVKSDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one typically involves the reaction of 2-aminobenzothiazole with an appropriate indole derivative under specific conditions. One common method involves the condensation of 2-aminobenzothiazole with ethyl acetoacetate in the presence of sodium acetate and ethanol . The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

化学反应分析

Types of Reactions

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield hydrazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.

科学研究应用

Synthesis and Characterization

The synthesis of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one typically involves the reaction of benzothiazole derivatives with hydrazones. Various methods have been reported for its synthesis, including conventional heating and ultrasound-assisted techniques, which enhance yields and reduce reaction times .

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the structure and purity of the synthesized compound .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:

Anticancer Activity

Recent studies highlight the anticancer potential of derivatives derived from this compound. For example, modifications to the indolin scaffold have shown significant inhibitory effects on various cancer cell lines, including breast (MCF-7) and lung (A549) cancers. The following table summarizes some findings:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7c | MCF-7 | 7.17 ± 0.94 |

| 7d | MCF-7 | 2.93 ± 0.47 |

| 7c | A549 | 185.5 nM |

| 7d | A549 | 113.3 nM |

These results indicate that specific structural modifications can enhance anticancer activity .

Antiviral Activity

Some derivatives have also been evaluated for their antiviral properties, particularly against Hepatitis C virus (HCV) and bovine viral diarrhea virus (BVDV). The hydrazone moiety is believed to play a crucial role in inhibiting viral replication .

Antimicrobial Activity

The compound has shown promise in antimicrobial studies as well, with several derivatives being tested for their efficacy against various bacterial strains. The ability to modify the structure allows for the optimization of antimicrobial properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound has revealed that specific substitutions on the indole ring significantly affect its biological activity. For instance, introducing different aryl or alkyl groups has been correlated with enhanced anticancer potency . Understanding SAR is crucial for designing more effective derivatives.

作用机制

The mechanism of action of 3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby exerting its therapeutic effects . The exact pathways and targets can vary depending on the specific application and the biological system involved.

相似化合物的比较

Structural Analogs and Substitution Patterns

The following table summarizes key structural analogs, their substituents, and synthesis yields:

Physicochemical Properties

- Spectroscopic Data: IR: Parent compound shows C=N stretch at ~1612 cm⁻¹, while IDF 3A exhibits stronger C=N absorption at 1694 cm⁻¹ due to the piperazine substituent . NMR: Pyridine-aminomethyl derivatives (e.g., 4k) display distinct δ5.15 ppm (CH₂) and δ10.55 ppm (NH) in ¹H-NMR .

Stability and Reactivity

- Stability of indolin-2-one derivatives is influenced by substituents. For example, SU5416’s pyrrole group enhances metabolic stability compared to hydrazone-linked analogs .

- Metal complexes (e.g., ligand L in ) derived from hydrazono-indol-2-one show altered stability and bioactivity due to chelation .

Key Differentiators of this compound

Ultrasound-Enhanced Synthesis : Derivatives of this compound achieve higher yields (e.g., 85–95% for coumarin-thiazole hybrids) under ultrasound vs. conventional methods .

Broad Bioactivity Spectrum : Unlike SU9516 (CDK-specific) or SU5416 (VEGFR-specific), its derivatives span antimicrobial, antiviral, and anticancer applications .

生物活性

3-(Benzothiazol-2-yl-hydrazono)-1,3-dihydro-indol-2-one is a complex organic compound that combines benzothiazole and indole structures. This unique combination contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of 2-aminobenzothiazole with an appropriate indole derivative. Common methods include condensation reactions under specific conditions, such as using sodium acetate and ethanol as solvents. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which further enhance its potential applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain benzothiazole derivatives demonstrate effectiveness against a range of bacterial strains. The mechanism often involves inhibition of bacterial growth by interfering with cellular processes .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that derivatives can inhibit cancer cell proliferation. For example, analogs of this compound have shown promising results in inhibiting melanoma cell lines by targeting specific pathways involved in cell growth and survival .

Table 1: Summary of Biological Activities

Tyrosinase Inhibition

A notable biological activity of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Studies have reported that certain analogs exhibit IC50 values significantly lower than standard inhibitors like kojic acid, indicating a potent inhibitory effect on melanin synthesis .

The mechanism by which this compound exerts its biological effects often involves interaction with specific molecular targets. For example, in the case of tyrosinase inhibition, the compound may bind to the active site of the enzyme, preventing substrate access and thus reducing melanin production . Similarly, its anticancer effects may result from the inhibition of key signaling pathways involved in tumor growth.

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Anticancer Research : A study involving the treatment of B16F10 melanoma cells with various analogs showed that some compounds significantly reduced cell viability and induced apoptosis through caspase activation .

- Tyrosinase Inhibition : Another study demonstrated that specific derivatives exhibited IC50 values lower than those for kojic acid in mushroom tyrosinase assays, suggesting their potential use in treating hyperpigmentation disorders .

常见问题

Q. Advanced Research Focus

- Ultrasound-Assisted Synthesis : Reduces reaction times (e.g., from hours to minutes) and improves yields (e.g., 70–95%) by enhancing mass transfer .

- Geometric Isomer Separation : Preparative TLC or HPLC resolves E/Z isomers, critical for studying structure-activity relationships .

- Solid-Phase Synthesis : Facilitates high-throughput screening of derivatives using resin-bound intermediates .

How does structural modification impact solubility and bioavailability?

Q. Advanced Research Focus

- Polar Group Introduction : Adding hydroxyl or morpholine groups improves aqueous solubility but may reduce membrane permeability .

- Prodrug Design : Acetylation of hydrazone or benzothiazole NH groups enhances metabolic stability .

- Lipophilicity Tuning : Alkyl chains (e.g., ethyl bromoacetate derivatives) increase logP values, favoring blood-brain barrier penetration .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced Research Focus

- Chromatographic Separation : Reverse-phase HPLC with C18 columns and UV detection (λ = 250–300 nm) resolves metabolites .

- Matrix Interference : Solid-phase extraction (SPE) or protein precipitation minimizes interference from plasma proteins .

- Sensitivity Limits : LC-MS/MS achieves detection limits <1 ng/mL by monitoring fragmentation patterns (e.g., m/z transitions) .

How are metal complexes of this compound synthesized, and what are their applications?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。